molecular formula C7H15NSi B1586904 tert-Butyldimethylsilyl cyanide CAS No. 56522-24-8

tert-Butyldimethylsilyl cyanide

Cat. No. B1586904
CAS RN: 56522-24-8
M. Wt: 141.29 g/mol
InChI Key: CWAKIXKDPQTVTA-UHFFFAOYSA-N
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Description

Tert-Butyldimethylsilyl cyanide (TBDMSCN) is a widely used reagent in organic synthesis, especially for the protection of reactive groups such as alcohols and amines. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. It is also used in the synthesis of peptides, in particular, in the synthesis of peptide-based drugs. TBDMSCN has been used in a variety of research applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Chemoselective Deprotection of Aryl TBDMS Ethers

tert-Butyldimethylsilyl cyanide (TBDMS-CN) is used in the chemoselective deprotection of phenolic TBDMS ethers. An efficient process catalyzed by sodium cyanide in ethanol facilitates the transformation of various phenolic TBDMS ethers into phenols, showcasing the utility of TBDMS-CN in selective synthetic chemistry (Qiao et al., 2015).

Addition to Hindered Ketones

In organic synthesis, TBDMS-CN is employed for the addition to sterically hindered ketones. This reaction, catalyzed by Lewis acids or bases, demonstrates the reactivity and utility of TBDMS-CN in forming complex organic compounds (Golinski et al., 1993).

Synthesis of Highly Functionalized Pyridines

TBDMS-CN is also instrumental in synthesizing 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates. These compounds react with various dienophiles to yield functionalized pyridines and derivatives of uracil or thymine, showcasing its role in creating nucleoside analogs and complex organic structures (Tollenaere & Ghosez, 1998).

Palladium-Catalyzed Carbon-Carbon Bond Formation

In catalysis, TBDMS-CN serves as a reagent in palladium-catalyzed regio- and stereoselective carbon-carbon bond formation reactions. This application is critical in the synthesis of complex organic molecules with high yield and selectivity (Kawamura et al., 2013).

Chiral Stationary Phases in Capillary GC

TBDMS-CN derivatives are used in gas chromatography. tert-Butyldimethylsilylated cyclodextrin derivatives serve as chiral stationary phases, aiding in the differentiation of chiral compounds of biochemical and pharmaceutical interest (Maas et al., 1993).

Protecting Group in Deoxynucleosides Synthesis

It acts as a protecting group for hydroxyl groups in nucleosides, facilitating the synthesis of protected deoxynucleosides. The TBDMS group can be removed under specific conditions without affecting other labile groups, proving its versatility in nucleoside and nucleotide chemistry (Ogilvie, 1973).

properties

IUPAC Name

[tert-butyl(dimethyl)silyl]formonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAKIXKDPQTVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404114
Record name tert-Butyldimethylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyldimethylsilyl cyanide

CAS RN

56522-24-8
Record name tert-Butyldimethylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56522-24-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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